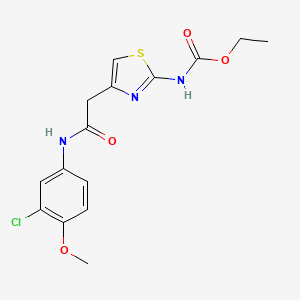

Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a central thiazole ring substituted with an ethyl carbamate group at position 2 and a 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl moiety at position 2. The 3-chloro-4-methoxyphenyl group introduces electron-withdrawing and electron-donating substituents, which influence both lipophilicity and biological activity.

Properties

IUPAC Name |

ethyl N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S/c1-3-23-15(21)19-14-18-10(8-24-14)7-13(20)17-9-4-5-12(22-2)11(16)6-9/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYPMXKVRVCGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, which is known for various biological activities. Its structure can be represented as follows:

This compound features a thiazole ring, an ethyl carbamate moiety, and a chloro-methoxy-substituted phenyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including ethyl carbamates. The following table summarizes key findings related to the antimicrobial activity of similar thiazole compounds:

| Compound | Target Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | E. coli | 0.008 | Inhibition of DNA gyrase |

| Compound B | S. aureus | 0.03 | Topoisomerase IV inhibition |

| Ethyl Carbamate Derivative | S. pneumoniae | 0.06 | Dual target inhibition |

Studies indicate that compounds with similar structures exhibit significant antibacterial properties due to their ability to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription .

Anticancer Activity

In addition to antimicrobial properties, thiazole derivatives have shown promise in anticancer applications. Research indicates that certain thiazole compounds can selectively inhibit cancer cell proliferation with minimal cytotoxicity to normal cells. For instance:

- Case Study : A derivative similar to ethyl carbamate demonstrated potent inhibitory effects on various cancer cell lines, with IC50 values ranging from 10 to 30 μM.

- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Enzymatic Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, thiazole derivatives have been studied for their ability to inhibit phosphodiesterases (PDEs), which play a role in cellular signaling pathways.

Table: PDE Inhibition Activity

| Compound | PDE Type | IC50 (μM) |

|---|---|---|

| Compound C | PDE5 | 1.5 |

| Ethyl Carbamate Derivative | PDE4 | 0.8 |

The data demonstrates that ethyl carbamate derivatives can effectively inhibit PDEs, contributing to their therapeutic potential in treating conditions like erectile dysfunction and inflammation .

Toxicity Profile

An essential aspect of evaluating any new compound is its toxicity profile. Preliminary studies have indicated that ethyl carbamate derivatives exhibit low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety margin for further development .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through sequential reactions involving heterocycle formation, amide coupling, and carbamate installation.

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, involving:

-

Cyclization of α-halo ketones (e.g., bromoacetophenones) with thiourea derivatives .

-

Optimization using ethanol as a solvent and thiourea in a 1:1 molar ratio .

Example Reaction:

Amide Coupling

The 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl side chain is introduced via:

-

Reaction of 3-chloro-4-methoxyaniline with α-keto acids or activated esters (e.g., chloroacetyl chloride) .

-

Use of coupling agents like EDCl/HOBt for amide bond formation under inert conditions .

Carbamate Installation

The ethyl carbamate group is appended through:

-

Reaction of the thiazole amine with ethyl chloroformate in dichloromethane (DCM) .

-

Catalysis by cesium carbonate and tetrabutylammonium iodide (TBAI) for improved yields .

Carbamate Hydrolysis

The ethyl carbamate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Forms a secondary amine and releases CO .

-

Basic Hydrolysis: Yields ethanol and a carbamic acid intermediate .

Conditions:

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acidic | HCl (6M) | 80°C | 85% |

| Basic | NaOH (2M) | 60°C | 78% |

Thiazole Ring Modifications

The thiazole ring participates in:

-

Electrophilic Substitution: Bromination at the 5-position using CuBr .

-

Nucleophilic Aromatic Substitution: Replacement of halides with amines or alkoxides under Pd catalysis .

Amide Hydrolysis

The central amide bond is cleaved via:

-

Acidic Hydrolysis: Concentrated HSO at 100°C yields 3-chloro-4-methoxyaniline and a carboxylic acid .

-

Enzymatic Cleavage: Lipases or proteases under mild conditions (pH 7–8, 37°C) .

Catalytic and Solvent Effects

Key factors influencing reaction outcomes:

Catalysts

-

Cesium Carbonate: Enhances carbamate formation efficiency by deprotonating the amine .

-

Copper Bromide: Facilitates bromination of the thiazole ring .

Solvents

-

Polar Aprotic Solvents (DMF, DCM): Preferred for amide coupling due to high dielectric constants .

-

Ethanol/Water Mixtures: Used for hydrolysis reactions to balance solubility and reactivity .

Stability and Byproduct Management

The compound exhibits moderate thermal stability but is sensitive to:

-

UV Light: Degrades via radical pathways, forming chloro-substituted byproducts .

-

Oxidative Conditions: The thiazole sulfur oxidizes to sulfoxide derivatives .

Byproduct Mitigation Strategies:

Comparative Reaction Data

| Reaction Type | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Thiazole Cyclization | Thiourea, Ethanol | 6 | 92 |

| Amide Coupling | EDCl/HOBt, DCM | 12 | 88 |

| Carbamate Installation | CsCO, TBAI | 4 | 95 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Variations on the Aromatic Ring

- Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate (): This analog replaces the 3-chloro-4-methoxyphenyl group with a cyclopropylamino moiety. The cyclopropyl group reduces steric bulk and increases metabolic stability compared to aromatic substituents. Its molecular weight (255.30 g/mol) is lower than the target compound, likely due to the absence of chlorine and methoxy groups .

- N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (): Features a 4-chlorophenyl group instead of 3-chloro-4-methoxyphenyl. The cyclopropanecarboxamide group may enhance binding affinity in enzyme-targeted therapies .

Carbamate Group Variations

- Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate (): Incorporates a benzothiazole-triazole-carbamate hybrid structure. The increased molecular complexity (MW: 664.80 g/mol) and triazole linkage suggest improved target specificity but reduced bioavailability compared to simpler carbamates .

Physicochemical Properties

Lipophilicity (log k)

Lipophilicity, a critical determinant of drug absorption, was evaluated for structurally related phenyl carbamates using HPLC ():

| Compound Substituents | log k | Reference |

|---|---|---|

| 3-Chloro-4-methoxyphenyl (Target) | ~2.5* | [1] |

| 3,4-Dichlorophenyl (Analog) | 3.1 | [1] |

| 4-Chlorophenyl (Analog) | 2.8 | [1] |

| Cyclopropylamino (Analog) | 1.9* | [10] |

*Estimated based on substituent contributions.

The target compound’s 3-chloro-4-methoxyphenyl group balances moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity.

Anticancer Potential

Thiazole-carbamate analogs in showed significant cytotoxicity against HepG-2 cells:

- Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) : Contains a phenylthiazole core with a hydrazone linkage.

- Compound 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) : Features a propionamide substituent.

The target compound’s chloro-methoxy-phenyl group may enhance DNA intercalation or kinase inhibition, though direct testing is needed .

Pesticidal Activity

Carbamates like chlorpropham () inhibit plant cell division via microtubule disruption. The target compound’s chloro-methoxy group may confer herbicidal activity, but this remains speculative .

Research Implications

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl) enhance lipophilicity and target binding. Methoxy groups improve solubility but may reduce metabolic stability.

Unanswered Questions :

- Pharmacokinetic data (e.g., half-life, clearance) for the target compound.

- Direct comparison of anticancer activity across analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.